Diglyme-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

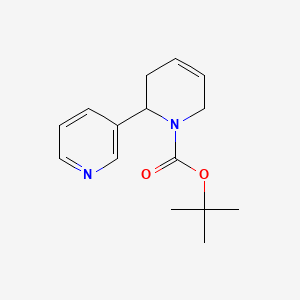

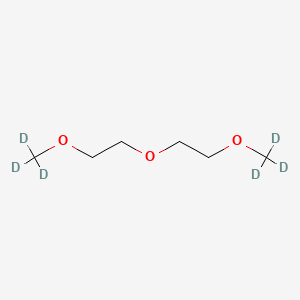

Diglyme-d6, also known as bis(2-methoxyethyl) ether, is a type of synthetic chemistry . It belongs to the class of organic compounds known as dialkyl ethers, which are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups .

Synthesis Analysis

Diglyme has been used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient (API), called P2 . It has also been used in the manufacturing of sodium-ion batteries. In one study, it was shown that coupling titanium dioxide and other anode materials with diglyme enabled higher efficiency and reversible capacity than those for the combination involving ester electrolytes .

Molecular Structure Analysis

The molecular formula of this compound is C6H14O3 . It has a molecular weight of 140.21 g/mol . The structure of this compound includes a dialkyl ether functional group .

Chemical Reactions Analysis

Diglyme has been used as a process solvent in the manufacturing of sodium-ion batteries. It has been shown that coupling titanium dioxide and other anode materials with diglyme enables higher efficiency and reversible capacity than those for the combination involving ester electrolytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the sources. However, it is known that it has a molecular weight of 140.21 g/mol .

Mecanismo De Acción

The mechanism of action of Diglyme-d6 is not explicitly mentioned in the sources. However, it is known that it belongs to the class of organic compounds known as dialkyl ethers .

Safety and Hazards

Diglyme is a flammable liquid that may release explosive vapours. Strict safety measures apply during handling and use . It is also important to immediately change contaminated clothing and apply preventive skin protection .

Direcciones Futuras

Diglyme-based electrolytes have been gaining increasing attention in sodium-ion batteries for their attractive electrochemical performance involving good complexation ability with Na-ions, high electrochemical stability, good transport characteristics, low volatility, and high safety . The insights gained from the Na plating/stripping behaviour and interfacial chemistry in this work pave the way for further development of Na batteries with even higher performance .

Propiedades

IUPAC Name |

1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)